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molecular formula C15H12BrClO2 B192855 (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone CAS No. 461432-22-4

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

Cat. No. B192855
M. Wt: 339.61 g/mol
InChI Key: OEURLNJEQCLGPS-UHFFFAOYSA-N
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Patent
US09006403B2

Procedure details

N,N-Dimethylforamide (9 mL) was added to a suspension of 5-bromo-2-chlorobenzoic acid (1500 g, 6.41 mol) and oxalyl chloride (975 g, 7.69 mol) in a 5 L 4-necked flask containing dichloromethane (2.8 L) at room temperature. Once the vigorous evolution of gas ceased, the reaction was stirred for 10 h at room temperature. The reaction mixture was concentrated under vacuum to give a yellow residue. The residue was dissolved in dichloromethane (1.2 L) in a 5 L 4-necked flask equipped with an internal thermometer and a water condenser. The stirred mixture was cooled to −3° C. and phenetole (799 g, 6.54 mol) was added. Aluminum (III) chloride (973 g, 6.54 mol) was added to the above solution via a solid addition funnel over 1 h while maintaining the internal temperature below 4° C. After the addition was complete, the reaction mixture was stirred for 2 h at 5˜10° C. The reaction was poured into ice (10 kg). The mixture was further stirred at 4° C. for 1 h, diluted with water (3 L), transferred to a 50 L extraction funnel and extracted with dichloromethane (10 L×2). The combined organic layers were washed with 1 N HCl (7.5 L×2), water (10 L), 1N sodium hydroxide (7.5 L×2), brine (10 L×2), dried over sodium sulfate (1000 g), and concentrated. The residue was recrystallized in absolute ethanol (3.5 L) to give the title compound as a white solid (1.450 kg, yield 67%, HPLC purity>99%). 1H NMR (CDCl3, 400 MHz): δ 7.77 (d, J=9 Hz, 2H), 7.49-7.53 (m, 1H), 7.47 (d, J=2.1 Hz, 1H), 7.30 (d, J=9 Hz, 1H), 6.90 (d, J=9 Hz, 2H), 4.10 (q, J=7.2 Hz, 2H), 1.43 (t, J=7.2 Hz, 3H).
Quantity
799 g
Type
reactant
Reaction Step One
Quantity
973 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
10 kg
Type
reactant
Reaction Step Three
Quantity
1.2 L
Type
solvent
Reaction Step Four
Name
Quantity
3 L
Type
solvent
Reaction Step Five
Quantity
2.8 L
Type
solvent
Reaction Step Six
Quantity
1500 g
Type
reactant
Reaction Step Seven
Quantity
975 g
Type
reactant
Reaction Step Seven
Quantity
9 mL
Type
solvent
Reaction Step Seven
Yield
67%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=O.C(Cl)(=O)C(Cl)=O.[C:18]1([O:24][CH2:25][CH3:26])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[Cl-].[Al+3].[Cl-].[Cl-]>ClCCl.O.CN(C)C=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:11])=[C:6]([C:7]([C:21]2[CH:22]=[CH:23][C:18]([O:24][CH2:25][CH3:26])=[CH:19][CH:20]=2)=[O:9])[CH:10]=1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
799 g
Type
reactant
Smiles
C1(=CC=CC=C1)OCC
Step Two
Name
Quantity
973 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
ice
Quantity
10 kg
Type
reactant
Smiles
Step Four
Name
Quantity
1.2 L
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
3 L
Type
solvent
Smiles
O
Step Six
Name
Quantity
2.8 L
Type
solvent
Smiles
ClCCl
Step Seven
Name
Quantity
1500 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)Cl
Name
Quantity
975 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
9 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred for 10 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give a yellow residue
CUSTOM
Type
CUSTOM
Details
equipped with an internal thermometer and a water condenser
TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture was cooled to −3° C.
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature below 4° C
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 2 h at 5˜10° C
Duration
2 h
STIRRING
Type
STIRRING
Details
The mixture was further stirred at 4° C. for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
transferred to a 50 L extraction funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (10 L×2)
WASH
Type
WASH
Details
The combined organic layers were washed with 1 N HCl (7.5 L×2), water (10 L), 1N sodium hydroxide (7.5 L×2), brine (10 L×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate (1000 g)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized in absolute ethanol (3.5 L)

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C(=O)C1=CC=C(C=C1)OCC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 kg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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